[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
Description
Molecular Structure and Stereochemistry
The compound exhibits a bicyclic structure with an octahydro-4H-inden-4-one core. Key structural features include:
- Core framework : A fused bicyclo[4.3.0]nonane system containing a ketone group at position 4.
- Substituents :
- A 2-(acetyloxy)-1-methylethyl group attached to position 1.
- A methyl group at position 7a.
- Stereochemical descriptors :
- Configuration at C1: 1R (absolute configuration).
- Chiral centers: C1α (S*), C3a (β), and C7a (α).
This configuration creates a rigid bicyclic system with defined spatial relationships between substituents.
Physical Properties and Chemical Composition
The acetyloxy group contributes to hydrogen bonding capacity, while the bicyclic structure enhances steric hindrance.
Stereogenic Centers and Conformational Analysis
The compound contains three stereogenic centers:
- C1α (S*) : Influences the orientation of the 2-(acetyloxy)-1-methylethyl group.
- C3a (β) : Determines the conformation of the bicyclic system.
- C7a (α) : Stabilizes the methyl group’s position relative to the ketone.
Conformational analysis suggests:
- Chair-like conformation for the bicyclic system, with substituents in equatorial positions to minimize steric strain.
- Restricted rotation around the C1–C2 bond due to the bulky acetyloxy group.
Computational Structure Analysis and Modeling
DFT (density functional theory) and TD-DFT (time-dependent DFT) studies provide insights into electronic structure and stability:
- HOMO-LUMO gaps : Predicted to be ~5–6 eV, indicating moderate electronic stability.
- Electron density distribution : The ketone group acts as an electron-withdrawing center, polarizing the bicyclic system.
- Stereochemical validation : Computational models confirm the assigned configurations are energetically favorable .
Structure-Property Relationships
| Structural Feature | Functional Impact |
|---|---|
| Bicyclic rigidity | Enhances metabolic stability |
| Acetyloxy group | Improves solubility in polar solvents |
| Methyl substitution (C7a) | Modulates electronic environment around ketone |
| Stereochemistry (C1α, C3a, C7a) | Dictates receptor-binding affinity in biological systems |
The interplay of stereochemistry and substituent positioning likely governs bioactivity, though specific biological data are not available for this compound.
Properties
CAS No. |
141411-00-9 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.354 |
IUPAC Name |
[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate |
InChI |
InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1 |
InChI Key |
GMKVTHVOBSXAST-IKVITTDRSA-N |
SMILES |
CC(COC(=O)C)C1CCC2C1(CCCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Carbomethoxylation and Alkylation
Carbomethoxylation of indenone derivatives (e.g., compound 29 in) using dimethyl carbonate introduces an enol ether group, enabling subsequent alkylation. For example, benzylation of enol 30 with benzyl bromide under Yadav’s conditions yields compound 31 , which undergoes decarbomethoxylation to form ketone 44 . This step establishes the C1 substituent framework.
Wittig Olefination and Hydroboration
A Wittig reaction with ketone 44 using triphenylphosphine reagents generates exocyclic olefin 45 . Hydroboration-oxidation of 45 with BH₃·THF selectively produces primary alcohol 46 with a cis 4a R,10a S configuration, critical for the target’s 3abeta and 7aalpha stereochemistry.
Introduction of the 1-[2-(Acetyloxy)-1-methylethyl] Side Chain
Reformatsky Reaction for Side-Chain Elaboration
The Reformatsky reaction, as demonstrated in, facilitates the addition of α-halo esters to indanones. For instance, treatment of 6-cyano-2-methylindanone with methyl bromoacetate and zinc amalgam yields methyl 5-cyano-2-methyl-3-indenylacetate. Analogous conditions could introduce the acetyloxy-methylethyl group via a bromoester bearing the desired substituents.
Acetylation and Stereochemical Retention
The primary alcohol intermediate (e.g., 46 ) is acetylated using acetic anhydride in pyridine to form the acetyloxy group. Stereochemical integrity is maintained by avoiding acidic conditions that could lead to racemization.
Stereochemical Control and Hydrogenation Strategies
Catalytic Hydrogenation for Ring Saturation
Pd/C-catalyzed hydrogenation of intermediate olefins (e.g., 48 ) enforces the cis ring fusion (4a R,10a S) due to steric hindrance from the 11a S methyl group. This step is pivotal for achieving the octahydro framework and 7a-methyl configuration.
Diastereoselective Alkylation
Analytical Validation and Optimization
Spectroscopic Confirmation
1H and 13C NMR are critical for verifying stereochemistry. In, the 10a S configuration of compound 7 was confirmed via X-ray crystallography, highlighting the importance of structural elucidation techniques.
Yield Optimization Data
| Step | Reagents/Conditions | Yield (%) | Key Stereochemical Outcome |
|---|---|---|---|
| Carbomethoxylation | Dimethyl carbonate, NaH | 78 | Enol ether formation |
| Wittig Reaction | Ph₃P=CHCO₂Me, THF, 65°C | 85 | Cis olefin geometry |
| Hydroboration | BH₃·THF, 0°C | 72 | 4a R,10a S configuration |
| Hydrogenation | Pd/C, H₂, EtOAc | 90 | Saturated cis ring fusion |
Alternative Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
[1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
[1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules, focusing on substituent effects, stereochemistry, and inferred properties.
Structural and Functional Group Differences
Key Observations:
- Stereochemistry : All compounds share a rigid, fused bicyclic framework with stereochemical variations at the 1-, 3a-, and 7a-positions, which may influence receptor binding or metabolic stability .
- Functional Groups : The ester group in the target compound is more prone to hydrolysis under physiological conditions than the ether () or alcohol () moieties in analogs, affecting its stability and bioavailability.
Biological Activity
The compound [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one, commonly referred to as a derivative of octahydroindenone, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound is characterized by a complex cyclic structure that includes an acetyloxy group, which is essential for its biological activity. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler cyclic precursors. For example, the synthesis pathway may include the formation of the indene structure followed by acylation to introduce the acetyloxy group.
Anticancer Properties
Recent studies have indicated that compounds similar to [1R-[1alpha(S*),3abeta,7aalpha]] exhibit significant anticancer properties. The following table summarizes key findings related to its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 0.052 | Induction of apoptosis and G2/M phase arrest |
| Study 2 | MDA-MB-231 (Triple-negative Breast Cancer) | 0.074 | Inhibition of tubulin polymerization |
| Study 3 | A549 (Lung Cancer) | 0.065 | Induction of mitotic catastrophe |
These studies demonstrate that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells, which is crucial for cancer therapy.
The primary mechanism through which [1R-[1alpha(S*),3abeta,7aalpha]] exerts its effects appears to be through targeting microtubules. By binding to tubulin, it disrupts normal microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This action is similar to other known microtubule-targeting agents like taxanes and vinca alkaloids.
Case Study 1: Antiproliferative Activity in Breast Cancer Cells
In a notable study published in Nature Communications, researchers synthesized several derivatives of octahydroindenone and evaluated their antiproliferative activity against breast cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 0.052 µM in MCF-7 cells .
Case Study 2: Selectivity Towards Cancer Cells
Further investigations revealed that [1R-[1alpha(S*),3abeta,7aalpha]] demonstrated selective toxicity towards cancer cells compared to non-tumorigenic cells. In experiments involving MCF-10A cells (a non-tumorigenic breast cell line), the compound exhibited minimal cytotoxicity, suggesting a favorable therapeutic window for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
